molecular formula C6H8ClN B1528121 (1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride CAS No. 89059-38-1

(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride

Cat. No. B1528121
CAS RN: 89059-38-1
M. Wt: 135.54 g/mol
InChI Key: MMCPOSDMTGQNKG-BVNCJLROSA-N
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Description

“(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride” is a tryptophan metabolite from Streptomyces staurosporeus . It is also known as Aniline-13C6 hydrochloride . The molecular formula is [13C]6H8ClN and the molecular weight is 135.54 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is “(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride”. The Isomeric SMILES notation is [13CH]1=[13CH][13CH]=13CN.Cl and the Canonical SMILES notation is C1=CC=C(C=C1)N.Cl .

Safety And Hazards

The safety data sheet for “(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride” can be found at Echemi.com . It’s important to note that this product is not intended for human or veterinary use and is for research use only.

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCPOSDMTGQNKG-BVNCJLROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745707
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride

CAS RN

89059-38-1
Record name Benzenamine-1,2,3,4,5,6-13C6, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89059-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C_6_)Aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89059-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of aniline hydrochloride was prepared by mixing 93 parts by weight of aniline, 110 parts by weight of concentrated hydrochloric acid, and 930 parts by weight of water. To the solution was added at room temperature 165 parts by weight of a 37 % (by weight)-aqueous formaldehyde solution and subjected to reaction for 2 hours. Then, the reaction mixture was neutralized with a 5 % (by weight)-aqueous sodium hydroxide solution, washed with water, filtered, and dried to yield 168 parts by weight of a yellow powder of an aniline resin. Thirty parts by weight of the resin and 120 parts by weight of carbon disulfide were charged into a closed vessel and subjected to reaction at 40° to 44° C. for 1 hour to yield 33.7 parts by weight of a resin. The elementary analysis showed that about 12 % by weight of carbon disulfide had been introduced into the resin. The resin is designated as heavy metal-binding agent E.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Reactant of Route 2
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Reactant of Route 3
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Reactant of Route 4
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Reactant of Route 5
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride
Reactant of Route 6
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride

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